molecular formula C12H13NOS B1423000 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 1274130-98-1

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No. B1423000
CAS RN: 1274130-98-1
M. Wt: 219.3 g/mol
InChI Key: TWMPDBIPOIJWGA-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol” is a thiazole derivative. Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

A series of 1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives have been synthesized by click reaction of 5-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole with substituted benzyl azide .


Molecular Structure Analysis

The structure of the compound was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data . The compound has a molecular weight of 217.29 g/mol .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.29 g/mol . The compound has a topological polar surface area of 58.2 Ų .

Scientific Research Applications

Antioxidant Activity Research

A study conducted QSAR-analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, revealing insights into the antioxidant properties of these compounds. The analysis indicated that antioxidant activity is influenced by factors such as the molecule's area, volume, lipophilicity, polarization, and dipole moment. Notably, an increase in antioxidant activity was observed with a decrease in molecule size and an increase in its hydrophilic and reductive properties. The study suggests these derivatives as potential candidates for designing new antioxidants (Drapak et al., 2019).

Antimicrobial Activity Research

A separate research synthesized derivatives from 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene and tested their structures and antimicrobial properties. The study highlights the significant potential of these compounds in antimicrobial applications, underscoring the structural importance of the thiazole moiety (Abdelhamid et al., 2010).

Anticancer Activity Research

Research into the synthesis of thiazolyl(hydrazonoethyl)thiazoles, using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block, revealed promising antitumor activities against MCF-7 tumor cells. This work emphasizes the potential of these derivatives in developing new anticancer agents, with certain compounds showing higher activities than reference drugs (Mahmoud et al., 2021).

Future Directions

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This review attempts to inform the readers on three major classes of thiazole-bearing molecules: Thiazoles as treatment drugs, thiazoles in clinical trials, and thiazoles in preclinical and developmental stages .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death . Additionally, it has been found to interact with fungal enzymes, disrupting their metabolic processes and inhibiting fungal growth .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the growth of various bacterial and fungal cells by interfering with their metabolic pathways . It also affects cell signaling pathways, leading to altered gene expression and subsequent changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under different conditions, it may degrade, leading to a loss of activity and altered effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and altered metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit specific enzymes involved in bacterial and fungal metabolism, leading to disrupted metabolic processes and cell death . Additionally, it may affect the levels of certain metabolites, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of this compound within cells can significantly impact its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting various metabolic processes and enzyme activities .

properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMPDBIPOIJWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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